molecular formula C10H10O4 B8676228 8-methoxy-4H-benzo[1,3]dioxine-6-carbaldehyde

8-methoxy-4H-benzo[1,3]dioxine-6-carbaldehyde

Cat. No.: B8676228
M. Wt: 194.18 g/mol
InChI Key: SPMPKKAVLMFAFV-UHFFFAOYSA-N
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Description

8-methoxy-4H-benzo[1,3]dioxine-6-carbaldehyde is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

8-methoxy-4H-1,3-benzodioxine-6-carbaldehyde

InChI

InChI=1S/C10H10O4/c1-12-9-3-7(4-11)2-8-5-13-6-14-10(8)9/h2-4H,5-6H2,1H3

InChI Key

SPMPKKAVLMFAFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCOC2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 31.2 g of 6-bromo-8-methoxy-4H-benzo[1,3]dioxine in 500 ml of THF there was added dropwise 55 ml of n-butyllithium (2.55 M, hexane solution) at −70° C. under a nitrogen atmosphere. After stirring at −72° C. for 30 minutes, 20 ml of N-formylmorpholine was added and the temperature was raised from −78° C. to 0° C. over a period of 30 minutes. Saturated aqueous ammonium chloride was added to the reaction mixture, and extraction was performed with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane) to give the title compound (21.28 g) as a white solid.
Quantity
31.2 g
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reactant
Reaction Step One
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55 mL
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reactant
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500 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To 500 ml of a THF solution containing 31.2 g of 6-bromo-8-methoxy-4H-benzo[1,3]dioxine there was added dropwise 55 ml of n-butyllithium (2.55 M, hexane solution) at −70° C. under a nitrogen atmosphere. After stirring for 30 minutes at −72° C., 20 ml of N-formylmorpholine was added and the temperature was raised from −78° C. to 0° C. over a period of 30 minutes. A saturated ammonium chloride aqueous solution was added to the reaction mixture and extraction was performed with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The desiccant was filtered out and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane system) to obtain the target compound (21.28 g) as a colorless solid.
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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31.2 g
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Quantity
500 mL
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Reaction Step Five

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